1-(2,4-Dihydroxyphenyl)undecan-2-one
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Overview
Description
1-(2,4-Dihydroxyphenyl)undecanone is an organic compound belonging to the class of aromatic hydroxyketones It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, and an undecyl chain attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)undecanone can be synthesized through several methods. One common approach involves the reaction of undecanoyl chloride with 2,4-dihydroxybenzene in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction is typically carried out in a solvent like methylene chloride at room temperature for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,4-Dihydroxyphenyl)undecanone may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of boron trifluoride as a catalyst in a Fries rearrangement reaction can achieve higher yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxyphenyl)undecanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)undecanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the formulation of certain types of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)undecanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 17β-hydroxysteroid dehydrogenase, which plays a role in steroid metabolism . The hydroxyl groups and the carbonyl group are key functional groups that interact with the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
- 1-(2-Hydroxyphenyl)undecanone
- 1-(3-Hydroxyphenyl)undecanone
- 1-(4-Hydroxyphenyl)undecanone
Comparison: 1-(2,4-Dihydroxyphenyl)undecanone is unique due to the presence of two hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its mono-hydroxylated counterparts .
Properties
CAS No. |
19810-04-9 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)undecan-1-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-16(19)15-12-11-14(18)13-17(15)20/h11-13,18,20H,2-10H2,1H3 |
InChI Key |
UEEDZQGMUJIULC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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